Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a complex organic compound featuring a thiophene ring, a tetrahydropyrimidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of a thiophene derivative with a suitable aldehyde and an amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylate ester can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties .
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is explored for its use in the development of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 2-Butylthiophene
- 2-Octylthiophene
Comparison: Its thiophene ring provides unique electronic properties, while the tetrahydropyrimidine ring offers additional sites for chemical modification .
Properties
Molecular Formula |
C13H16N2O2S2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(3-methylthiophen-2-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H16N2O2S2/c1-4-17-12(16)9-8(3)14-13(18)15-10(9)11-7(2)5-6-19-11/h5-6,10H,4H2,1-3H3,(H2,14,15,18) |
InChI Key |
XITALTIPXOWYHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CS2)C)C |
Origin of Product |
United States |
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